Lilly 51641

Description

Properties

CAS No. |

5388-85-2 |

|---|---|

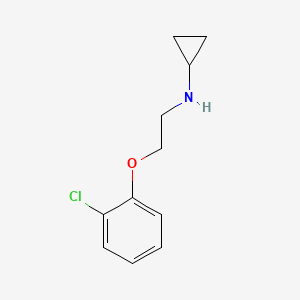

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 |

InChI Key |

MUWKAPGYHBLRER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCCOC2=CC=CC=C2Cl |

Appearance |

Solid powder |

Other CAS No. |

5388-85-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

5388-82-9 (mono-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lilly 51641 Lilly 51641monohydrochloride Lilly-51641 LY 51641 N-((beta-chlorophenoxy)ethyl)cyclopropylamine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Neuronal Signaling Cascade of Lilly 51641: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Lilly 51641, a selective inhibitor of monoamine oxidase A (MAO-A). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biochemical properties, effects on neuronal signaling, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective and Irreversible MAO-A Inhibition

This compound, chemically identified as N-cyclopropyl-4-chloro-phenoxy-ethylamine, functions as a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). Emerging from early research as a significant tool in neuropharmacology, its primary mechanism revolves around the irreversible inactivation of MAO-A. This enzyme is critically involved in the degradation of key monoamine neurotransmitters.

MAO-A is responsible for the oxidative deamination of neurotransmitters such as serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (noradrenaline, NA) within the presynaptic neuron and in the synaptic cleft. By selectively and irreversibly inhibiting MAO-A, this compound effectively increases the intracellular and synaptic concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic signaling.

Biochemical studies have classified this compound as a "suicide" inhibitor. This classification implies that the compound binds to the active site of MAO-A and is transformed by the enzyme into a reactive species. This reactive intermediate then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, specifically at the N(5) position of the isoalloxazine moiety, leading to its irreversible inactivation[1]. This targeted and irreversible action underscores the compound's potency and prolonged duration of effect.

Quantitative Analysis of In Vitro MAO-A Inhibition

The selectivity of this compound for MAO-A over its isoenzyme, monoamine oxidase B (MAO-B), is a defining characteristic. This selectivity is crucial as MAO-B is primarily responsible for the degradation of dopamine and other trace amines. The following table summarizes the in vitro inhibitory activity of this compound on rat brain mitochondrial MAO using various substrates.

| Substrate | IC50 (M) | Enzyme Selectivity |

| 5-Hydroxytryptamine (5-HT) | 2.5 x 10⁻⁷ | MAO-A |

| Tyramine | > 10⁻⁶ | Mixed (MAO-A/MAO-B) |

| Benzylamine | > 10⁻⁵ | MAO-B |

| Data sourced from Christmas, A. J., et al. (1972).[2] |

These data clearly demonstrate that this compound is significantly more potent in inhibiting the oxidation of the MAO-A-preferring substrate, 5-HT, compared to the MAO-B substrate, benzylamine. The concentration required to inhibit 5-HT oxidation is at least two orders of magnitude lower than that needed to affect benzylamine oxidation, highlighting its selectivity for MAO-A.

In Vivo Effects on Neuronal Signaling

Preclinical studies in rats have substantiated the in vitro findings, demonstrating a significant impact of this compound on the levels of monoamine neurotransmitters in the brain. The administration of this compound leads to a dose-dependent elevation of both norepinephrine and serotonin.

| Dose (mg/kg) | Brain Norepinephrine (% of Control) | Brain Serotonin (% of Control) |

| 5 | ~120% | ~150% |

| 10 | ~140% | ~180% |

| 20 | ~160% | ~220% |

| Approximate values extrapolated from graphical data in Christmas, A. J., et al. (1972).[2] |

This elevation in neurotransmitter levels is a direct consequence of reduced degradation by MAO-A and is the neurochemical basis for the compound's observed pharmacological effects.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approaches, the following diagrams are provided in the DOT language for visualization.

Caption: Mechanism of this compound in enhancing neuronal signaling.

Caption: Workflow for in vitro and in vivo analysis of this compound.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the preclinical evaluation of this compound, based on standard practices of the time.

In Vitro Monoamine Oxidase Inhibition Assay

-

Preparation of Enzyme Source: Rat brain mitochondria were isolated by differential centrifugation of brain homogenates. The final mitochondrial pellet was resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibition Assay:

-

Aliquots of the mitochondrial suspension were pre-incubated with varying concentrations of this compound for a defined period at 37°C.

-

The enzymatic reaction was initiated by the addition of a specific substrate (e.g., ¹⁴C-labeled 5-HT, tyramine, or benzylamine).

-

The reaction was allowed to proceed for a set time and then terminated by the addition of acid (e.g., perchloric acid).

-

The deaminated metabolites were extracted using an organic solvent (e.g., ethyl acetate).

-

The radioactivity of the extracted metabolites was quantified using liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that produces 50% inhibition, was determined from the resulting concentration-response curve.

In Vivo Measurement of Brain Monoamine Levels

-

Animal Dosing: Male Wistar rats were administered this compound orally or via intraperitoneal injection at various doses.

-

Tissue Collection: At specified times after drug administration, animals were euthanized, and their brains were rapidly removed and dissected on ice.

-

Neurotransmitter Extraction: Brain tissue was homogenized in an acidic solution (e.g., 0.4 M perchloric acid) to precipitate proteins and stabilize the monoamines. The homogenates were then centrifuged to obtain a clear supernatant.

-

Quantification: The concentrations of norepinephrine and serotonin in the supernatant were determined using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD). This method allows for the sensitive and specific quantification of individual monoamines.

-

Data Analysis: Neurotransmitter levels in the drug-treated groups were compared to those in a vehicle-treated control group and expressed as a percentage of control.

Conclusion

This compound is a selective and irreversible inhibitor of monoamine oxidase A. Its mechanism of action, centered on the covalent modification of the MAO-A enzyme, leads to a significant and sustained increase in the synaptic availability of serotonin and norepinephrine. This targeted neurochemical modulation has been demonstrated through both in vitro and in vivo studies. The data and methodologies presented in this guide provide a foundational understanding of this compound's role in neuronal signaling, offering valuable insights for researchers in the fields of neuropharmacology and drug discovery. Further investigation into its clinical effects and potential therapeutic applications is warranted.

References

Unveiling the Pharmacological Profile of Lilly 51641: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilly 51641, chemically known as N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A). This technical guide provides a comprehensive overview of its pharmacological profile, drawing from foundational in vitro and in vivo studies. The document details its mechanism of action, inhibitory constants, and its effects on neurotransmitter levels, presenting quantitative data in structured tables and outlining key experimental methodologies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological interactions.

Core Pharmacological Profile

This compound is classified as a "suicide" or mechanism-based inhibitor of MAO-A. This irreversible inhibition is characterized by its time-dependent and dialysis-resistant nature, indicating a covalent modification of the enzyme. Its selectivity for MAO-A over MAO-B is a key feature of its pharmacological action.

Table 1: In Vitro Inhibition of Monoamine Oxidase by this compound

| Enzyme Source | Substrate | Inhibitor | I50 (M) | Inhibition Type | Reference |

| Rat Brain Mitochondria | Serotonin (for MAO-A) | This compound | 4 x 10-8 | Irreversible | (Fuller, 1968) |

| Rat Brain Mitochondria | Phenylethylamine (for MAO-B) | This compound | > 1 x 10-5 | - | (Fuller, 1968) |

Table 2: In Vivo Effects of this compound on Rat Brain Amines

| Treatment (Dose, Route) | Time Post-Treatment | Brain Serotonin Level (% of Control) | Brain Norepinephrine Level (% of Control) | Reference |

| This compound (10 mg/kg, i.p.) | 4 hours | ~150% | ~125% | (Fuller, 1968) |

| This compound (10 mg/kg, i.p.) | 18 hours | ~175% | ~150% | (Fuller, 1968) |

Mechanism of Action: Irreversible Inhibition of MAO-A

This compound acts as a mechanism-based inactivator of MAO-A. The cyclopropylamine moiety is crucial for its inhibitory activity. The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine by MAO-A, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, likely at the flavin adenine dinucleotide (FAD) cofactor, resulting in its irreversible inactivation. This "suicide" inhibition means that the enzyme itself participates in the generation of the species that inactivates it.

Figure 1. Proposed mechanism of irreversible MAO-A inhibition by this compound.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

The following protocol is based on the methodology described by Fuller (1968).

Figure 2. Workflow for the in vitro MAO inhibition assay.

Detailed Steps:

-

Enzyme Preparation: Mitochondria were isolated from the brains of male Wistar rats by differential centrifugation. The final mitochondrial pellet was resuspended in a phosphate buffer.

-

Incubation: The mitochondrial suspension was pre-incubated with various concentrations of this compound in a phosphate buffer (pH 7.4) at 37°C.

-

Substrate Addition: The enzymatic reaction was initiated by the addition of a specific substrate. For MAO-A activity, 14C-labeled serotonin was used. For MAO-B activity, 14C-labeled phenylethylamine was used.

-

Reaction Termination and Product Measurement: The reaction was stopped by the addition of acid. The radioactive metabolic products were then extracted with an organic solvent, and the radioactivity was quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control without the inhibitor. The I50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was then determined from the dose-response curve.

In Vivo Assessment of Brain Amine Levels

The in vivo effects of this compound on brain neurotransmitter levels were determined as follows:

Figure 3. Workflow for in vivo analysis of brain amine levels.

Detailed Steps:

-

Animal Dosing: Male Wistar rats were administered this compound intraperitoneally (i.p.).

-

Tissue Collection: At various time points after drug administration, the animals were euthanized, and their brains were rapidly removed and frozen.

-

Neurotransmitter Extraction: The brain tissue was homogenized in an acidified butanol solution to extract the monoamines.

-

Quantification: Serotonin and norepinephrine levels were quantified using a fluorometric assay.

-

Data Comparison: The levels of brain amines in the drug-treated animals were compared to those in a control group that received only the vehicle.

Signaling Pathway: Impact on Monoaminergic Neurotransmission

By inhibiting MAO-A, this compound prevents the breakdown of key monoamine neurotransmitters, primarily serotonin and norepinephrine, within the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their availability for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated levels of serotonin and norepinephrine in the synapse enhance their signaling to postsynaptic neurons.

Figure 4. Effect of this compound on monoaminergic neurotransmission.

Conclusion

This compound is a well-characterized selective and irreversible inhibitor of MAO-A. Its potent inhibitory activity, demonstrated through in vitro kinetic studies, translates to significant in vivo effects on brain monoamine levels. The detailed experimental protocols provided herein offer a basis for the replication and extension of these foundational studies. The clear mechanism of action and its impact on neurotransmitter signaling pathways underscore its potential as a pharmacological tool and a lead compound for the development of novel therapeutics targeting the monoaminergic system.

Lilly 51641: A Technical Guide to a Selective Monoamine Oxidase-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilly 51641 (also identified as LY-51641) is a potent and selective irreversible inhibitor of monoamine oxidase-A (MAO-A).[1] As a "suicide" inhibitor, it binds covalently to the active site of the MAO-A enzyme, leading to its inactivation.[1] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][3][4] Its selective inhibition by compounds like this compound can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been explored for its therapeutic potential in mood and anxiety disorders.[4][5][6] This technical guide provides an in-depth overview of the available data on this compound, with a focus on its inhibitory activity, experimental protocols, and the relevant biological pathways.

Quantitative Data on Inhibitory Activity

The selectivity of an MAO inhibitor is a critical determinant of its pharmacological profile. While extensive quantitative data for this compound is limited in the public domain, its potent and selective inhibition of MAO-A has been established.

| Inhibitor | Target | Assay | IC50 (nM) | Reference |

| This compound | MAO-A | [3H]Harmaline Binding | 40 | [1] |

| Clorgyline | MAO-A | [3H]Harmaline Binding | 5 | [1] |

| Harmaline | MAO-A | [3H]Harmaline Binding | 7 | [1] |

Experimental Protocols

Determination of MAO-A Inhibitory Activity using [3H]Harmaline Binding Assay

This protocol is a representative method for determining the in vitro potency of inhibitors against MAO-A by measuring their ability to displace the binding of a radiolabeled ligand, [3H]harmaline.

1. Materials and Reagents:

-

[3H]Harmaline (specific activity ~80 Ci/mmol)

-

Rat brain mitochondrial preparation (as a source of MAO-A)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

This compound and other test compounds

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

2. Procedure:

-

Tissue Preparation: Homogenize rat brain tissue in cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.5 mg/mL.

-

Binding Assay: In a final volume of 250 µL, incubate the mitochondrial preparation with various concentrations of this compound or other test inhibitors.

-

Add [3H]harmaline to a final concentration of approximately 2 nM.

-

Incubate the mixture at 25°C for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters rapidly with cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known MAO-A inhibitor (e.g., 10 µM clorgyline). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of inhibitor that displaces 50% of the specific binding of [3H]harmaline) is determined by non-linear regression analysis of the competition binding data.

Signaling Pathways and Experimental Workflows

Monoamine Oxidase-A Signaling Pathway

The primary function of MAO-A is the oxidative deamination of monoamine neurotransmitters. Inhibition of this enzyme leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.

Caption: Inhibition of MAO-A by this compound blocks neurotransmitter breakdown.

Experimental Workflow for Assessing MAO-A/B Inhibitor Selectivity

A typical workflow to determine the selectivity of a compound for MAO-A versus MAO-B involves parallel in vitro assays.

Caption: Workflow for determining MAO-A vs. MAO-B inhibitor selectivity.

Conclusion

This compound is a well-characterized selective and irreversible inhibitor of MAO-A. Its ability to increase the levels of key monoamine neurotransmitters underscores its potential for research in neuroscience and drug development for psychiatric disorders. The provided data and protocols offer a foundational understanding for scientists and researchers working with this and similar compounds. Further investigation to fully elucidate its inhibitory profile against MAO-B would provide a more complete picture of its selectivity.

References

- 1. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 3. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of a New Era in Antidepressant Therapy: The Early Discovery and Synthesis of Lilly 51641 (Fluoxetine)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of psychiatric medicine, the introduction of Lilly 51641, later famously known as fluoxetine (Prozac), marked a pivotal moment. It heralded the age of Selective Serotonin Reuptake Inhibitors (SSRIs), a new class of antidepressants with a more favorable side-effect profile compared to their predecessors, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This technical guide delves into the seminal early work on the discovery and synthesis of this groundbreaking molecule, providing a detailed look at the experimental methodologies and quantitative data that laid the foundation for its development.

The journey of this compound began in the early 1970s at Eli Lilly and Company, driven by the hypothesis that selectively targeting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) could offer a more precise and tolerable treatment for depression.[1] A dedicated team of scientists, including Bryan B. Molloy, Klaus K. Schmiegel, David T. Wong, and Ray W. Fuller, were instrumental in this endeavor.[2][3][4] Their work culminated in the synthesis and pharmacological characterization of a series of aryloxyphenylpropylamines, from which this compound emerged as a lead candidate.[3]

Chemical Synthesis: The Original Pathway

The initial synthesis of racemic fluoxetine, as detailed in the patent filed in 1974 by Molloy and Schmiegel, employed a multi-step approach starting from acetophenone.[5][6] This synthetic route was crucial in providing the initial quantities of the compound for pharmacological evaluation.

Experimental Protocol: Synthesis of Racemic Fluoxetine

Step 1: Mannich Reaction to form β-Dimethylaminopropiophenone [5][7]

-

To a reaction vessel, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

-

Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).

-

Reflux the mixture in a suitable solvent (e.g., ethanol).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product, β-dimethylaminopropiophenone, as an oil.

Step 2: Reduction to the Racemic Secondary Alcohol [5]

-

Dissolve the β-dimethylaminopropiophenone from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add the solution dropwise to a solution of diborane in THF (approximately 4 equivalents).

-

Stir the reaction mixture overnight at room temperature.

-

Add an additional equivalent of diborane and continue stirring overnight.

-

Perform an acidic workup to quench the reaction and isolate the racemic secondary alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol.

Step 3: Chlorination [5]

-

Dissolve the alcohol from Step 2 in chloroform.

-

Saturate the solution with anhydrous hydrogen chloride gas.

-

Add thionyl chloride dropwise while maintaining reflux for approximately 5 hours.

-

Evaporate the solvent to obtain the corresponding chloride as a crystalline hydrochloride salt.

Step 4: Etherification [5]

-

Add the chloride salt from Step 3 to an alkaline solution of 4-(trifluoromethyl)phenol.

-

Reflux the mixture for an extended period (e.g., 5 days).

-

Isolate the resulting phenoxy ether.

Step 5: Demethylation (Von Braun Degradation) [5]

-

Treat the phenoxy ether from Step 4 with cyanogen bromide to form the N-cyano derivative.

-

Perform basic hydrolysis of the N-cyano derivative to yield racemic fluoxetine as a free base.

Pharmacological Evaluation: Unveiling a Selective Mechanism

The pharmacological genius of this compound lay in its high selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity was a key differentiator from the less discriminate TCAs. The primary assay used to determine this selectivity was the in vitro inhibition of monoamine uptake in rat brain synaptosomes.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from early studies on fluoxetine and its metabolites, highlighting its selectivity for the serotonin transporter.

| Compound | Transporter | IC50 (nM) | Ki (nM) | Selectivity (vs. SERT) | Reference |

| Racemic Fluoxetine (this compound) | SERT | 17 | 17 | - | [5] |

| NET | 2700 | - | ~159-fold | [5] | |

| DAT | - | - | High | [8] | |

| (S)-Fluoxetine | SERT | 16 | 21 | - | [5] |

| (R)-Fluoxetine | SERT | 21 | 33 | - | [5] |

| Norfluoxetine (metabolite) | SERT | 17 | - | - | [5] |

| NET | 2200 | - | ~129-fold | [5] |

Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay

This protocol provides a generalized procedure for assessing the inhibition of serotonin, norepinephrine, and dopamine uptake in rat brain synaptosomes, a common method used in the early evaluation of fluoxetine.

1. Preparation of Rat Brain Synaptosomes [4][9][10][11][12]

-

Euthanize adult rats according to approved institutional protocols.

-

Rapidly dissect the brain, removing the cerebellum and meninges, and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).

-

Homogenize the brain tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer (e.g., 10-15 strokes at ~900 rpm).

-

Centrifuge the homogenate at a low speed (e.g., 1,200 x g for 10 minutes) to remove cell debris and nuclei.

-

Collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomes.

-

Gently resuspend the synaptosomal pellet in a suitable buffer for the uptake assay.

2. Monoamine Uptake Assay [13][14]

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (e.g., fluoxetine) or vehicle control.

-

Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine, or [³H]DA for dopamine).

-

Incubate the mixture at 37°C for a short period (e.g., 5-15 minutes) to allow for uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Determine the amount of radioactivity retained on the filters (representing uptake into synaptosomes) using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Visualizing the Core Concepts

To further elucidate the key processes involved in the discovery of this compound, the following diagrams, generated using the DOT language, illustrate the mechanism of action and the experimental workflow.

Caption: Mechanism of action of Fluoxetine (this compound).

Caption: Experimental workflow for the discovery of Fluoxetine.

Conclusion

The early research and development of this compound, or fluoxetine, represents a landmark achievement in medicinal chemistry and pharmacology. The rational design, guided by the serotonin hypothesis of depression, coupled with rigorous synthetic chemistry and selective pharmacological screening, led to a molecule that would profoundly impact the treatment of depression and other psychiatric disorders. The detailed experimental protocols and quantitative data from these initial studies not only secured its place in medical history but also continue to serve as a valuable case study for drug discovery and development professionals today. The legacy of this compound is a testament to the power of targeted therapeutic intervention and the relentless pursuit of safer and more effective medicines.

References

- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 7. Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sysy.com [sysy.com]

- 12. researchgate.net [researchgate.net]

- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Lilly 51641: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilly 51641, also known as N-(2-propynyl)-2-phenylethylamine, is a selective and orally active inhibitor of monoamine oxidase A (MAO-A).[1] This enzyme plays a critical role in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism that has been explored for its therapeutic potential in neurological and psychiatric disorders, including depression and schizophrenia.[1][2] This document provides a comprehensive technical guide to the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Data Summary

The in vitro inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity for the MAO-A isoform.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| IC50 | 2.5 x 10⁻⁷ M | 5-Hydroxytryptamine (Serotonin) | Rat Brain Mitochondria | |

| Selectivity | Preferential for MAO-A | Benzylamine | Rat Brain Mitochondria |

Note: Inhibition of benzylamine oxidation, a substrate for MAO-B, was only observed at concentrations above 10⁻⁵ M, indicating a significant selectivity for MAO-A.

Experimental Protocols

The following section details the methodologies employed for the in vitro characterization of this compound, based on established protocols for monoamine oxidase inhibition assays.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of a compound against MAO-A and MAO-B activity.

Materials:

-

Enzyme Source: Isolated mitochondria from rat brain tissue.

-

Substrates:

-

5-Hydroxytryptamine (5-HT, serotonin) for MAO-A.

-

Benzylamine for MAO-B.

-

-

Inhibitor: this compound dissolved in an appropriate solvent.

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Detection Reagent: A reagent that allows for the quantification of the product of the enzymatic reaction (e.g., through spectrophotometry or fluorometry).

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from rat brain tissue using differential centrifugation.

-

Incubation: In a multi-well plate, combine the mitochondrial preparation, assay buffer, and varying concentrations of this compound. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plates at 37°C for a defined period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the specific substrate (5-HT for MAO-A or benzylamine for MAO-B) to each well to start the enzymatic reaction.

-

Reaction Termination: After a specific incubation time at 37°C, stop the reaction by adding a stop solution (e.g., acid or base).

-

Detection: Measure the amount of product formed using a suitable detection method. The specific method will depend on the substrate used. For example, the oxidation of 5-HT can be measured by monitoring the formation of 5-hydroxyindoleacetic acid.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

In-Depth Technical Guide: The Effects of Lilly 51641 on Monoamine Neurotransmitters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilly 51641, also known as N-[2-(o-Chlorophenoxy)-ethyl]-cyclopropylamine, is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A). This enzyme plays a critical role in the degradation of several key monoamine neurotransmitters in the brain. By inhibiting MAO-A, this compound leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been explored for its therapeutic potential in psychiatric and neurological disorders. This technical guide provides a comprehensive overview of the effects of this compound on monoamine neurotransmitters, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action

This compound functions as a "suicide" inhibitor of MAO-A. This means it binds irreversibly to the enzyme's active site.[1] The binding is stoichiometric, occurring on a mole-for-mole basis with the enzyme.[1] Specifically, the acetylenic group of this compound forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, a crucial component of the MAO-A active site.[1] This irreversible inactivation of the enzyme prevents it from carrying out its normal function: the oxidative deamination of monoamine neurotransmitters.

The selectivity of this compound for MAO-A over its isoform, MAO-B, is attributed to differences in the recognition sites near the active sites of the two enzymes. The recognition site for MAO-B is considered to be smaller than that of MAO-A, thus sterically hindering the binding of certain inhibitors.[1]

Quantitative Data on MAO-A Inhibition

The inhibitory potency and selectivity of this compound have been quantified in various in vitro studies. The following table summarizes the key findings.

| Parameter | Substrate/Target | Value | Species | Source |

| IC50 | Serotonin (5-HT) Oxidation | 2.5 x 10-7 M | Rat | Not Specified |

| Inhibition | Tyramine Oxidation | Higher concentration than for 5-HT | Rat | Not Specified |

| Inhibition | Benzylamine Oxidation | Only at concentrations > 10-5 M | Rat | Not Specified |

Note: IC50 is the half maximal inhibitory concentration.

Effects on Monoamine Neurotransmitter Levels

The inhibition of MAO-A by this compound leads to a significant increase in the levels of its primary substrates, namely serotonin and norepinephrine. Dopamine is a substrate for both MAO-A and MAO-B.

| Neurotransmitter | Effect of this compound | Species | Source |

| Serotonin (5-HT) | Dose-related increase in brain levels | Rat | Not Specified |

| Norepinephrine (NA) | Linear relationship between dose and brain levels | Rat | Not Specified |

| Dopamine | Not explicitly quantified in available literature |

Signaling Pathway of MAO-A Inhibition

The primary consequence of MAO-A inhibition by this compound is the disruption of the normal degradation pathway for monoamine neurotransmitters within the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, making more available for packaging into synaptic vesicles and subsequent release into the synaptic cleft.

References

Investigating the Potential of Selective MAO-A Inhibition in Schizophrenia Research: A Technical Whitepaper on Lilly 51641

Disclaimer: This document provides a technical overview of the potential of Lilly 51641, a selective monoamine oxidase-A (MAO-A) inhibitor, in the context of schizophrenia research. Due to the limited public availability of the full-text primary research conducted in the late 1970s, this paper is based on the known pharmacology of selective MAO-A inhibitors and generalized clinical research methodologies. Specific experimental protocols and quantitative data from the original studies on this compound are not available in the public domain. The data presented herein is illustrative and intended to represent the type of information that would be collected in such a study.

Introduction: The Monoamine Hypothesis and Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder with a multifaceted pathophysiology. The "dopamine hypothesis" has long been a cornerstone of schizophrenia research, suggesting that an excess of dopaminergic activity in certain brain regions contributes to the positive symptoms of the disease. However, this hypothesis does not fully explain the cognitive and negative symptoms, leading researchers to explore the roles of other neurotransmitter systems, including serotonin and norepinephrine.

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, and also acts on dopamine. Selective inhibition of MAO-A, therefore, presents a therapeutic strategy to increase the synaptic availability of these key neurotransmitters. This compound is a selective inhibitor of MAO-A that was investigated for its potential therapeutic effects in schizophrenia.[1]

This compound: A Selective MAO-A Inhibitor

This compound is a compound that acts as a selective and irreversible inhibitor of monoamine oxidase type A (MAO-A).[1] Its selectivity for MAO-A is a critical feature, as non-selective MAO inhibitors are associated with a higher risk of adverse effects, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters within the presynaptic neuron. Consequently, there is an increased concentration of serotonin, norepinephrine, and dopamine available for release into the synaptic cleft. This modulation of monoaminergic neurotransmission is the basis for its potential therapeutic effects in psychiatric disorders.

Theoretical Signaling Pathway of MAO-A Inhibition

The following diagram illustrates the theoretical signaling pathway affected by the inhibition of MAO-A by a compound such as this compound.

Hypothetical Experimental Protocol for a Clinical Study

The following outlines a hypothetical experimental protocol for a clinical trial investigating the efficacy and safety of this compound in patients with schizophrenia. This protocol is based on standard clinical trial designs for antipsychotic medications.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants:

-

Inclusion Criteria: Patients aged 18-65 years with a confirmed diagnosis of schizophrenia according to DSM criteria, currently experiencing an acute exacerbation of psychotic symptoms.

-

Exclusion Criteria: History of hypersensitivity to MAO inhibitors, significant unstable medical conditions, substance use disorder within the past 6 months.

Intervention:

-

Treatment Group: this compound (hypothetical dose: 20 mg/day, orally).

-

Control Group: Placebo (identical in appearance to the active medication).

Duration: 8 weeks of treatment.

Assessments:

-

Efficacy:

-

Positive and Negative Syndrome Scale (PANSS) at baseline, week 2, week 4, and week 8.

-

Brief Psychiatric Rating Scale (BPRS) at the same intervals.

-

Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.

-

-

Safety and Tolerability:

-

Adverse event monitoring throughout the study.

-

Vital signs (blood pressure, heart rate) at each visit.

-

Laboratory tests (complete blood count, liver function tests, electrolytes) at baseline and end of study.

-

Electrocardiogram (ECG) at baseline and end of study.

-

Illustrative Quantitative Data

The following tables present hypothetical data that might be expected from a study as described above.

Table 1: Baseline Demographics and Clinical Characteristics (Illustrative Data)

| Characteristic | This compound (n=50) | Placebo (n=50) |

| Age (mean, SD) | 35.2 (8.1) | 36.5 (7.9) |

| Gender (Male/Female) | 30 / 20 | 28 / 22 |

| Duration of Illness (years, mean, SD) | 10.1 (5.4) | 11.3 (6.0) |

| Baseline PANSS Total Score (mean, SD) | 95.8 (10.2) | 96.3 (9.8) |

Table 2: Change in PANSS Total Score from Baseline (Illustrative Data)

| Time Point | This compound (mean change, SD) | Placebo (mean change, SD) | p-value |

| Week 2 | -8.5 (5.1) | -4.2 (4.8) | <0.05 |

| Week 4 | -15.2 (7.8) | -7.1 (6.5) | <0.01 |

| Week 8 | -22.7 (9.3) | -10.5 (8.1) | <0.001 |

Table 3: Incidence of Common Adverse Events (Illustrative Data)

| Adverse Event | This compound (n=50) | Placebo (n=50) |

| Insomnia | 8 (16%) | 3 (6%) |

| Nausea | 6 (12%) | 2 (4%) |

| Headache | 5 (10%) | 4 (8%) |

| Dry Mouth | 7 (14%) | 1 (2%) |

Generalized Experimental Workflow

The diagram below illustrates a generalized workflow for a clinical trial of an investigational drug for schizophrenia.

References

The Impact of Selective Monoamine Oxidase-A Inhibitors on Circadian Rhythms in Animal Models: A Technical Guide

Disclaimer: No publicly available preclinical data on the specific impact of Lilly 51641 (also known as LY-51641) on circadian rhythms in animal models could be identified. This guide provides an in-depth overview of the effects of selective monoamine oxidase-A (MAO-A) inhibitors as a class on circadian rhythms in animal models, drawing from available literature on compounds with a similar mechanism of action.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the interplay between selective MAO-A inhibition and circadian biology.

Core Concepts: MAO-A and the Circadian System

Monoamine oxidase-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The circadian system, governed by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates daily rhythms in physiology and behavior, including the sleep-wake cycle. The activity of MAO-A itself exhibits a 24-hour oscillation in the rat brain, with higher levels during the light phase, suggesting a direct link to the circadian clock.[1] The transcription of the MAO-A promoter is regulated by core clock components, including BMAL1 and PER2.[1][2]

Signaling Pathways

The primary mechanism by which MAO-A inhibitors influence circadian rhythms is through the modulation of monoamine neurotransmitter levels in the brain. Increased availability of serotonin and norepinephrine, in particular, can impact the firing rate of SCN neurons and influence downstream circadian outputs.

Data Presentation: Effects on Circadian Rhythms in Rodent Models

The following tables summarize the quantitative effects of selective MAO-A inhibitors on key circadian parameters in animal models.

Table 1: Effects of Selective MAO-A Inhibitors on Locomotor Activity Rhythms in Rats

| Compound | Dose | Animal Strain | Lighting Condition | Key Findings | Reference |

| Moclobemide | 10 & 50 mg/kg p.o. | Wistar rats | Light-Dark (LD) 12:12 | Phase-dependent effects: Increased basal activity in the light phase. Increased gross activity in the dark phase. | [3] |

| Moclobemide | Chronic administration | ACI, BH, LEW inbred rats | Constant Darkness (DD) | Increased overall activity level and circadian amplitude. Shortened the free-running period (tau). | [4] |

| Clorgyline | 2 mg/kg i.p. (single); 1 mg/kg i.p. (repeated) | Sprague-Dawley rats | Not specified | Chronic (21-day) treatment increased noradrenaline release in the frontal cortex. | [5] |

Table 2: Effects of Selective MAO-A Inhibitors on Sleep Architecture in Rats

| Compound | Dose | Animal Strain | Duration | Key Findings on Sleep | Reference |

| Clorgyline | 2 mg/kg/24h | Rats | 60 hours (subacute) | Significant reduction in REM sleep time. | [6] |

| Clorgyline | 1 mg/kg/24h | Rats | Lifetime (chronic) | No alterations in EEG sleep stages despite 99% MAO-A inhibition. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of circadian rhythms. Below are generalized protocols for key experiments cited in the literature on the effects of MAO-A inhibitors.

This protocol outlines the standard procedure for assessing the impact of a compound on the circadian rhythm of locomotor activity in mice.

Objective: To measure changes in the free-running period (tau), phase shifts, and overall activity levels.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Individually ventilated cages equipped with running wheels

-

Light-tight, ventilated environmental chambers

-

Data acquisition system (e.g., ClockLab)

-

Test compound (e.g., selective MAO-A inhibitor) and vehicle

Procedure:

-

Habituation and Entrainment: House mice individually in cages with running wheels within the environmental chambers. Maintain a strict 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to allow for habituation and entrainment of their circadian rhythms.

-

Baseline Free-Running Period (Tau) Measurement: After entrainment, switch the lighting to constant darkness (DD) for at least 10-14 days. Monitor and record wheel-running activity continuously. The onset of activity each day will drift, and the slope of this drift is used to calculate the endogenous circadian period (tau).

-

Drug Administration: Following the baseline period, re-entrain the mice to an LD 12:12 cycle for at least one week. Administer the test compound or vehicle at a specific Zeitgeber Time (ZT), which is the time relative to the light-dark cycle (ZT0 is lights on, ZT12 is lights off).

-

Post-Dosing Free-Running Period: Immediately after drug administration, return the animals to constant darkness and record locomotor activity for another 10-14 days to assess any changes in the free-running period.

-

Phase Shift Assessment (Aschoff-type I): To determine if the compound induces a phase shift, administer the drug during the subjective day or night in animals free-running in DD. Compare the timing of activity onset in the days following administration to the pre-administration baseline.

-

Data Analysis: Use specialized software (e.g., ClockLab) to generate actograms and perform chi-square periodogram analysis to determine the period, amplitude, and phase of the locomotor activity rhythm.

This protocol describes the surgical implantation of electrodes and subsequent recording to analyze sleep-wake architecture.

Objective: To determine the effects of a compound on the duration and pattern of different sleep stages (NREM, REM) and wakefulness.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

EEG and EMG electrodes

-

Dental cement

-

Sleep recording system with amplifiers and data acquisition software

-

Test compound and vehicle

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant stainless-steel screw electrodes into the skull over the cortex for EEG recording and wire electrodes into the nuchal muscles for EMG recording. Secure the electrode assembly with dental cement.

-

Recovery and Habituation: Allow the animals to recover from surgery for at least one week. Acclimate them to the recording chambers and tethered recording cables for several days.

-

Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.

-

Drug Administration: Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the light/rest phase).

-

Post-Dosing Recording: Record EEG and EMG for at least 24 hours following drug administration.

-

Data Analysis: Manually or automatically score the recordings into epochs of wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics. Analyze the total time spent in each state, the number and duration of bouts, and the latency to the first episode of each state.

Summary and Conclusion

While specific data for this compound is not available in the public domain, studies on other selective MAO-A inhibitors like moclobemide and clorgyline demonstrate that this class of compounds can significantly impact circadian rhythms in animal models. The primary effects observed are alterations in locomotor activity patterns, including changes in the overall activity level, amplitude, and the free-running period. Effects on sleep architecture appear to be more complex, with acute administration suppressing REM sleep, while chronic administration may lead to tolerance or adaptation.

The phase-dependent effects of moclobemide highlight the importance of considering the time of administration in preclinical studies. The underlying mechanism for these effects is the increased synaptic availability of monoamine neurotransmitters, which are known to modulate the firing of SCN neurons and other components of the circadian timing system.

Further research is needed to elucidate the precise impact of selective MAO-A inhibitors on the molecular clockwork within the SCN and peripheral oscillators. The detailed experimental protocols provided in this guide offer a framework for conducting such studies and for the broader investigation of novel compounds targeting the monoaminergic system for their effects on circadian rhythms.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of monoamine oxidase A by circadian-clock components implies clock influence on mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Light-dark phase differences in behavioral effects of moclobemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of chronic administration and withdrawal of antidepressant agents on circadian activity rhythms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic inhibition of monoamine oxidase type A increases noradrenaline release in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Use of Lilly 51641 in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilly 51641 is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, making this compound and similar inhibitors valuable tools for research in neurobiology, particularly in the study of mood disorders, neurodegenerative diseases, and neuronal signaling.[1][2] These application notes provide detailed protocols for the use of this compound in cultured neurons, focusing on the human neuroblastoma cell line SH-SY5Y, a widely used model in neuroscience research due to its expression of key neuronal markers and its dopaminergic and serotonergic properties.[3][4]

Given the limited availability of specific in vitro data for this compound, the following protocols and data are based on its well-characterized and structurally related analog, clorgyline. Clorgyline shares the same mechanism of action as a selective and irreversible MAO-A inhibitor.[5]

Data Presentation

The following tables summarize the quantitative data for the MAO-A inhibitor clorgyline, which can be used as a reference for designing experiments with this compound.

Table 1: Inhibitory Potency of Clorgyline against Monoamine Oxidase (MAO)

| Enzyme | IC50 (µM) | Ki (µM) | Reference |

| MAO-A | 0.0012 | 0.054 | [5] |

| MAO-B | 1.9 | 58 | [5] |

Table 2: Effect of Clorgyline on MAO-A Activity and Neurotransmitter Metabolites in SH-SY5Y Cells

| Treatment | Duration | MAO-A Activity Inhibition | Dopamine Metabolite (DOPAC) Levels | Reference |

| 1 µM Clorgyline | 3 hours | ~100% | Significantly decreased | [4] |

Experimental Protocols

Protocol 1: Determination of MAO-A Inhibition in Cultured Neurons

This protocol describes how to assess the inhibitory effect of this compound on MAO-A activity in SH-SY5Y cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or Clorgyline as a positive control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

MAO-A activity assay kit (e.g., fluorometric or radiometric)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency. For experiments, seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (a suggested starting range is 1 nM to 1 µM, based on data for clorgyline).[4][5] Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the cells for a predetermined time. For an irreversible inhibitor like this compound, a 3-hour incubation is a reasonable starting point to achieve significant inhibition.[4]

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of cell lysis buffer to each well and scrape the cells.

-

Homogenization: Transfer the cell lysates to microcentrifuge tubes and homogenize by sonication or repeated pipetting.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

MAO-A Activity Assay: Measure the MAO-A activity in each lysate according to the manufacturer's instructions of the chosen assay kit. The activity is typically measured by the conversion of a specific substrate to a detectable product.

-

Data Analysis: Normalize the MAO-A activity to the protein concentration for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control cells.

Protocol 2: Quantification of Neurotransmitter Levels

This protocol outlines a method to measure changes in dopamine and serotonin levels in SH-SY5Y cells following treatment with this compound.

Materials:

-

SH-SY5Y cells and culture reagents

-

This compound

-

PBS

-

Perchloric acid (PCA) containing an internal standard (e.g., N-methylserotonin)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

-

Cell Culture and Treatment: Follow steps 1-3 from Protocol 1. A suggested treatment is 1 µM of a clorgyline-like inhibitor for 3 hours.[4]

-

Sample Collection: After incubation, wash the cells twice with ice-cold PBS.

-

Extraction: Add 200 µL of ice-cold 0.1 M PCA with an internal standard to each well. Scrape the cells and transfer the mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Sample Preparation for HPLC: Collect the supernatant, which contains the neurotransmitters. The supernatant can be directly injected into the HPLC system or stored at -80°C until analysis.

-

HPLC-ECD Analysis: Analyze the samples using an HPLC-ECD system optimized for the detection of dopamine and serotonin. The mobile phase composition and column type will need to be specific for monoamine analysis.

-

Data Analysis: Quantify the concentrations of dopamine and serotonin by comparing the peak areas to a standard curve. Normalize the neurotransmitter levels to the protein content of the cell pellet (which can be dissolved in a known volume of NaOH). Express the results as a percentage change compared to the vehicle-treated control.

Protocol 3: Assessment of Neuronal Viability

This protocol describes how to evaluate the potential cytotoxic effects of this compound on cultured neurons using a standard MTT assay.

Materials:

-

SH-SY5Y cells and culture reagents

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24 to 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Signaling Pathways and Visualizations

Inhibition of MAO-A by this compound is expected to increase intracellular levels of monoamine neurotransmitters, which can, in turn, activate various downstream signaling pathways. One such pathway involves the activation of G-protein coupled receptors (GPCRs) by elevated neurotransmitter levels, leading to the production of cyclic AMP (cAMP). Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[6][7] Activated CREB promotes the transcription of genes involved in neuronal survival, plasticity, and neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF).[7][8]

Caption: Signaling pathway activated by MAO-A inhibition.

Caption: Experimental workflow for studying this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]

- 7. Activation of cAMP Signaling Facilitates the Morphological Maturation of Newborn Neurons in Adult Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The intracellular monoamine oxidase-A inhibitory activity and the protective effect of small hairtail-related peptides in nerve cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Lilly 51641 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilly 51641 is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters such as serotonin and norepinephrine.[1] Accurate measurement of its inhibitory activity is essential for pharmacological characterization and drug development. These application notes provide detailed protocols for biochemical assays to determine the activity of this compound and similar MAO-A inhibitors.

Data Presentation: Inhibitory Potency of a Selective MAO-A Inhibitor

The following table summarizes the inhibitory potency and selectivity of clorgyline, a compound analogous to this compound in its mechanism and selectivity. This data is critical for understanding the compound's specific interaction with its target enzyme versus off-target enzymes.

| Compound | Target | Assay Type | IC50 | Ki | Selectivity (MAO-B/MAO-A) |

| Clorgyline | MAO-A | Fluorometric | 0.0012 µM[2] | 0.054 µM[2][3] | ~1074-fold (based on Ki) |

| Clorgyline | MAO-B | Fluorometric | 1.9 µM[2] | 58 µM[2] |

Experimental Protocols

Protocol 1: Fluorometric Assay for MAO-A Inhibition

This protocol describes a robust method to determine the inhibitory activity of compounds like this compound on MAO-A using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.

Materials:

-

Human recombinant MAO-A enzyme

-

MAO-A substrate (e.g., p-Tyramine or Kynuramine)

-

This compound or other test inhibitors

-

Clorgyline (positive control inhibitor)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red or equivalent)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

Prepare a working solution of HRP in Assay Buffer.

-

Prepare a stock solution of the MAO-A substrate in Assay Buffer.

-

Prepare serial dilutions of this compound and clorgyline in Assay Buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the Assay Buffer.

-

Add 10 µL of the test inhibitor dilutions or positive control (clorgyline). For the control (uninhibited) wells, add 10 µL of Assay Buffer.

-

Add 20 µL of the MAO-A enzyme solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is crucial for irreversible inhibitors.

-

Prepare the detection mix by combining the MAO-A substrate, HRP, and the fluorescent probe in Assay Buffer.

-

Initiate the enzymatic reaction by adding 20 µL of the detection mix to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.

-

Normalize the reaction rates to the control (uninhibited) wells (set to 100% activity).

-

Plot the percentage of MAO-A activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Experimental Workflow for MAO-A Inhibition Assay

Caption: Workflow for determining the IC50 of a MAO-A inhibitor.

MAO-A Enzymatic Reaction and Downstream Signaling

Caption: MAO-A enzymatic reaction and its role in ROS-mediated signaling.

References

Application Notes and Protocols for Lilly 51641 in Rodent Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilly 51641 is a selective and orally active inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these monoamines, a mechanism of action shared by a class of antidepressant medications. Preclinical studies in rodent models of depression are essential to evaluate the efficacy and optimal dosing of novel antidepressant candidates like this compound.

These application notes provide a comprehensive guide for the use of this compound in two widely accepted rodent models of depression: the Forced Swim Test (FST) and the Chronic Unpredictable Stress (CUS) model. Due to the limited availability of specific preclinical data for this compound, the proposed dosage ranges are extrapolated from studies on other selective MAO-A inhibitors, namely clorgyline and moclobemide. Researchers should consider these as starting points for dose-response studies.

Quantitative Data Summary

The following tables summarize the suggested dosage for this compound, based on effective doses of comparable selective MAO-A inhibitors in rodent models of depression.

Table 1: Estimated Effective Doses of this compound for Rodent Models of Depression

| Compound | Animal Model | Species | Route of Administration | Estimated Effective Dose Range | Reference Compounds |

| This compound | Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Clorgyline, Moclobemide |

| This compound | Forced Swim Test | Rat | Intraperitoneal (i.p.) / Oral (p.o.) | 2 - 20 mg/kg | Moclobemide |

| This compound | Chronic Unpredictable Stress | Mouse | Intraperitoneal (i.p.) / Oral (p.o.) | 5 - 30 mg/kg/day | Moclobemide |

| This compound | Chronic Unpredictable Stress | Rat | Oral (p.o.) | 10 - 40 mg/kg/day | Moclobemide |

Table 2: Dosing Information from Reference MAO-A Inhibitors

| Compound | Animal Model | Species | Route of Administration | Reported Effective Dose |

| Clorgyline | Depression-like behavior | Mouse | Intraperitoneal (i.p.) | 0.5 - 3 mg/kg[1][2] |

| Moclobemide | Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 3 - 100 mg/kg[3] |

| Moclobemide | Forced Swim Test | Mouse | Continuous Infusion (minipump) | 2.5 - 15 mg/kg/day[4] |

| Moclobemide | Forced Swim Test | Rat | Intraperitoneal (i.p.) / Oral (p.o.) | 10 - 30 mg/kg |

Signaling Pathway

Experimental Protocols

Forced Swim Test (FST) in Mice

This protocol is designed to assess the antidepressant-like activity of this compound by measuring the immobility time of mice in an inescapable water tank.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Male C57BL/6 mice (8-10 weeks old)

-

Cylindrical glass beakers (25 cm height, 10 cm diameter)

-

Water bath to maintain water temperature at 23-25°C

-

Video recording and analysis software

Procedure:

-

Acclimation: House mice in the experimental room for at least 1 hour before testing.

-

Drug Administration:

-

Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of mice.

-

A positive control group treated with a known antidepressant (e.g., imipramine, 20 mg/kg, i.p.) should be included.

-

Allow a 30-60 minute pretreatment time.

-

-

Forced Swim Session:

-

Fill the beakers with water (23-25°C) to a depth of 15 cm.

-

Gently place each mouse into a beaker for a 6-minute session.

-

Record the entire session using a video camera.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group indicates an antidepressant-like effect.

-

Chronic Unpredictable Stress (CUS) in Mice

The CUS model induces a depressive-like state in rodents through prolonged exposure to a series of mild, unpredictable stressors. This model has high face and predictive validity for depression.

Materials:

-

This compound

-

Vehicle

-

Male C57BL/6 mice (6-8 weeks old)

-

A variety of stressors (see below)

-

Sucrose solution (1%)

-

Apparatus for behavioral testing (e.g., open field, elevated plus maze)

Procedure:

-

Baseline Sucrose Preference Test (SPT):

-

For 48 hours, habituate mice to two bottles, one with water and one with 1% sucrose solution.

-

For the next 24 hours, deprive mice of water and food.

-

Following deprivation, present mice with pre-weighed bottles of water and 1% sucrose for 1 hour.

-

Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

-

-

CUS Protocol (4-6 weeks):

-

Expose mice to a different mild stressor each day. Examples of stressors include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Wet bedding

-

Reversal of light/dark cycle

-

Predator odor (e.g., soiled rat bedding)

-

Forced swim in cold water (18°C) for 5 minutes

-

Social stress (housing with an aggressive mouse)

-

-

The control group should be handled daily but not exposed to stressors.

-

-

Drug Administration:

-

During the last 2-3 weeks of the CUS protocol, administer this compound (e.g., 5, 15, 30 mg/kg/day, p.o. or i.p.) or vehicle daily.

-

-

Behavioral Testing:

-

At the end of the treatment period, repeat the Sucrose Preference Test. A reversal of the CUS-induced decrease in sucrose preference in the this compound-treated group indicates an antidepressant-like effect.

-

Other behavioral tests, such as the open field test (to assess locomotor activity) and the elevated plus maze (to assess anxiety-like behavior), can also be performed.

-

Disclaimer

The provided dosage ranges for this compound are estimations based on data from other selective MAO-A inhibitors. It is imperative that researchers conduct their own dose-response studies to determine the optimal effective and non-toxic dose of this compound for their specific experimental conditions and rodent strain. The pharmacokinetic and pharmacodynamic properties of this compound may differ from the reference compounds. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Administration of CNS-Active Small Molecules

Disclaimer: Extensive searches for preclinical research data on various administration routes for the specific compound "Lilly 51641" (also known as LY51641) did not yield detailed publicly available information beyond its description as a selective and orally active Type A monoamine oxidase (MAO-A) inhibitor. The following application notes and protocols are therefore provided as a general guide for the preclinical administration of CNS-active small molecule inhibitors and are not specific to this compound. The experimental details and data presented are representative examples and should be adapted based on the specific properties of the compound under investigation.

Introduction to Preclinical Administration Routes

The choice of administration route in preclinical research is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Factors such as the compound's solubility, stability, and the desired therapeutic effect guide the selection of an appropriate route. For CNS-active compounds, the ability to cross the blood-brain barrier is a key consideration. The most common routes in preclinical rodent studies include oral gavage (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection.

Comparative Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters for a generic CNS-active small molecule inhibitor administered via different routes in a rodent model. This data is for illustrative purposes to highlight the expected differences between administration routes.

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Brain/Plasma Ratio |

| Oral (PO) | 10 | 45 | 1.0 | 850 | 4.2 | 0.8 |

| Intravenous (IV) | 2 | 100 | 0.1 | 2500 | 3.8 | 1.2 |

| Intraperitoneal (IP) | 5 | 80 | 0.5 | 1500 | 4.0 | 1.0 |

| Subcutaneous (SC) | 5 | 95 | 1.5 | 1200 | 5.5 | 0.9 |

Experimental Protocols

Oral Administration (Gavage)

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.

Materials:

-

Test compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for rats)

-

Syringes

-

Animal scale

Protocol:

-

Preparation: Prepare the dosing solution by suspending or dissolving the test compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

-

Animal Handling: Weigh the animal to determine the correct dosing volume. Gently restrain the animal to prevent movement.

-

Administration: Measure the distance from the animal's oral cavity to the xiphoid process to ensure proper tube placement. Insert the gavage needle into the esophagus and gently advance it into the stomach. Administer the dose slowly to prevent regurgitation.

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Intravenous Administration (IV)

IV administration introduces the compound directly into the systemic circulation, resulting in 100% bioavailability. The tail vein is commonly used in rodents.

Materials:

-

Test compound in a sterile, isotonic solution

-

Insulin syringes with a fine gauge needle (e.g., 27-30 gauge)

-

Restraining device

-

Heat lamp (optional, for vasodilation)

Protocol:

-

Preparation: Prepare a sterile, clear dosing solution. Particulate matter can cause emboli.

-

Animal Handling: Place the animal in a restraining device. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

-

Administration: Swab the tail with an alcohol wipe. Insert the needle into a lateral tail vein and slowly inject the dosing solution.

-

Post-Administration Monitoring: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal for any immediate adverse effects.

Intraperitoneal Administration (IP)

IP injection involves administering the compound into the peritoneal cavity, where it is absorbed into circulation.

Materials:

-

Test compound in a sterile solution

-

Syringes with an appropriate gauge needle (e.g., 25-27 gauge)

-

Animal scale

Protocol:

-

Preparation: Prepare a sterile dosing solution.

-

Animal Handling: Restrain the animal, typically by securing the scruff of the neck and turning it to expose the abdomen.

-

Administration: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum. Administer the dose.

-

Post-Administration Monitoring: Observe the animal for signs of pain or distress.

Subcutaneous Administration (SC)